CCR7 Ligand 1
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Overview
Description
Preparation Methods
The synthesis of CCR7-Cmp2105 involves the preparation of a thiadiazole-dioxide ligand. The compound is synthesized through a series of chemical reactions that include the formation of hydrogen bonds with specific amino acids and interactions with conserved residues at the turn between transmembrane helix 7 and helix 8 . The industrial production methods for CCR7-Cmp2105 are not widely documented, but it is typically produced in research laboratories under controlled conditions .
Chemical Reactions Analysis
CCR7-Cmp2105 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details are not widely documented.
Substitution: It can undergo substitution reactions, particularly involving its thiadiazole-dioxide moiety.
Common Reagents and Conditions: The synthesis and reactions of CCR7-Cmp2105 often involve reagents such as dimethyl sulfoxide (DMSO) and specific conditions like room temperature storage under nitrogen.
Major Products: The primary product of these reactions is the stabilized form of CCR7-Cmp2105, which binds to the intracellular pocket of the CCR7 receptor.
Scientific Research Applications
CCR7-Cmp2105 has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions of allosteric ligands with chemokine receptors.
Biology: The compound is utilized to investigate the role of CCR7 in immune cell trafficking and activation.
Mechanism of Action
CCR7-Cmp2105 exerts its effects by binding to an allosteric site on the CCR7 receptor. This binding inhibits the interaction of the receptor with its natural ligands, CCL19 and CCL21, thereby suppressing the recruitment of β-arrestins and subsequent receptor internalization . The molecular targets involved include specific amino acids in the transmembrane helices and the loop between helix 7 and helix 8 .
Comparison with Similar Compounds
CCR7-Cmp2105 is unique due to its high affinity and specificity for the CCR7 receptor. Similar compounds include:
Navarixin: An antagonist for CXCR1 and CXCR2, which also shows potential for CCR7 antagonism.
CX3CL1 and CCR2 Antagonists: These compounds share structural similarities with CCR7-Cmp2105 and stabilize inactive conformations of their respective receptors.
CCR7-Cmp2105 stands out due to its specific binding to an intracellular pocket on CCR7, which is not commonly observed in other chemokine receptor antagonists .
Properties
IUPAC Name |
3-[[4-[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]imino-1,1-dioxo-1,2,5-thiadiazol-3-yl]amino]-2-hydroxy-N,N,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5S/c1-12-8-10-14(17(28)16(12)21(29)27(6)7)23-19-20(26-33(30,31)25-19)24-18(22(3,4)5)15-11-9-13(2)32-15/h8-11,18,28H,1-7H3,(H,23,25)(H,24,26)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYXLCLBDVEYAL-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC2=NS(=O)(=O)NC2=NC(C3=CC=C(O3)C)C(C)(C)C)O)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)NC2=NS(=O)(=O)NC2=N[C@@H](C3=CC=C(O3)C)C(C)(C)C)O)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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